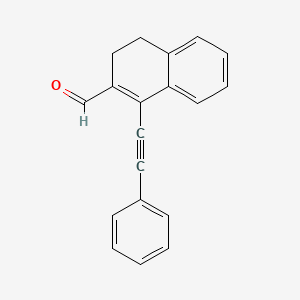
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is an organic compound characterized by the presence of a phenylethynyl group attached to a dihydronaphthalene backbone, with an aldehyde functional group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde typically involves the Sonogashira coupling reaction. This reaction is performed by coupling a halogenated naphthalene derivative with a phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carboxylic acid.
Reduction: 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their activity .
類似化合物との比較
1-(Phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde can be compared with other similar compounds, such as:
2,5-Bis(phenylethynyl)thiophene: Known for its luminescent properties and used in organic electronics.
Phenylethynyl derivatives of binaphthyl: Used as ligands in asymmetric catalysis and as fluorescent dyes.
特性
CAS番号 |
183859-96-3 |
|---|---|
分子式 |
C19H14O |
分子量 |
258.3 g/mol |
IUPAC名 |
1-(2-phenylethynyl)-3,4-dihydronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C19H14O/c20-14-17-12-11-16-8-4-5-9-18(16)19(17)13-10-15-6-2-1-3-7-15/h1-9,14H,11-12H2 |
InChIキー |
GUMSQYHXUBNKPZ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=C(C2=CC=CC=C21)C#CC3=CC=CC=C3)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


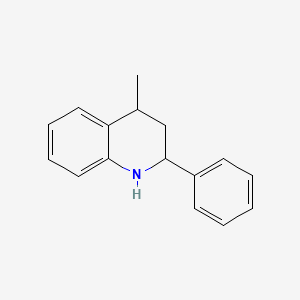

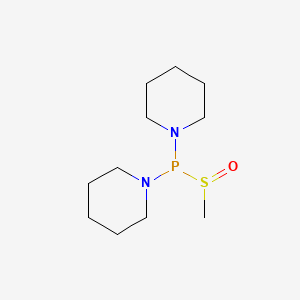
![Pentanoic acid, 5-[(9-amino-9H-xanthen-2-yl)oxy]-](/img/structure/B12549773.png)
![6-[({2-[(3-Methylbutyl)sulfanyl]-1,3-benzothiazol-6-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12549781.png)

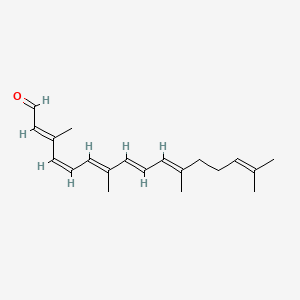

![Butanoic acid, 3-[(triethylsilyl)oxy]-, ethyl ester](/img/structure/B12549792.png)
![Benzoic acid, 4-[(4-cyanobenzoyl)amino]-](/img/structure/B12549803.png)

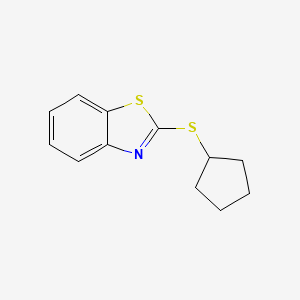
![2-(Diethoxymethyl)bicyclo[2.2.2]octane](/img/structure/B12549815.png)

